TUG-1375

概要

説明

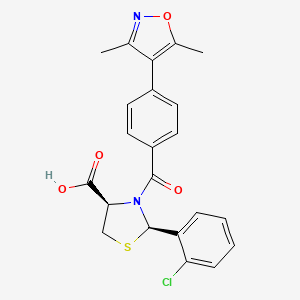

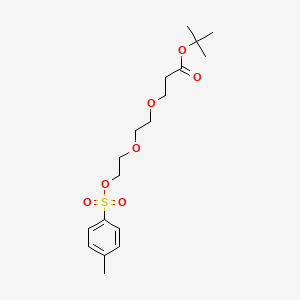

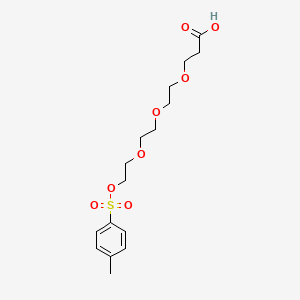

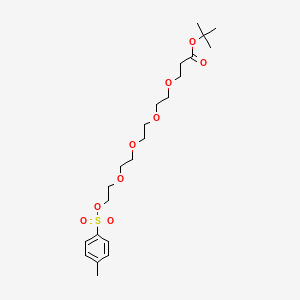

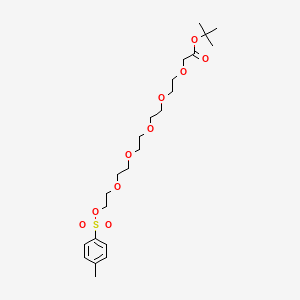

TUG-1375は、Gタンパク質共役受容体である遊離脂肪酸受容体2(FFA2/GPR43)の強力なアゴニストです。 この化合物は、6.69のpKi値を持ち、高い溶解性、化学的安定性、および良好な薬物動態特性で知られています 。 This compoundは、FFA3、FFA4、PPARα、PPARγ、PPARδ、LXRα、またはLXRβなどの他の受容体では不活性です .

科学的研究の応用

TUG-1375 has several scientific research applications, including:

作用機序

TUG-1375は、遊離脂肪酸受容体2(FFA2/GPR43)を活性化することにより、その効果を発揮します。 この受容体は、酢酸塩やプロピオン酸塩などの短鎖脂肪酸の生理学的濃度によって活性化されます 。 FFA2の活性化は、代謝、食欲、脂肪蓄積、および炎症反応の調節につながります 。 関与する分子標的と経路には、Gタンパク質共役受容体シグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

プロピオン酸塩: FFA2のエンドサイトリガンド。

酢酸塩: FFA2のもう1つのエンドサイトリガンド。

酪酸塩: FFA2を活性化する短鎖脂肪酸。

独自性

This compoundは、他のFFA2アゴニストと比較して、その高い効力、低脂溶性、および良好な薬物動態特性によって独自性を持っています 。 ピロリジンリード構造と比較して、有意に効力が向上し(cAMPアッセイで7倍)、脂溶性が低下しています(clogPが50倍低下) .

生化学分析

Biochemical Properties

TUG-1375 plays a crucial role in biochemical reactions due to its interaction with the free fatty acid receptor 2 (FFA2/GPR43) . It is inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ .

Cellular Effects

As an agonist of FFA2/GPR43, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its action as an agonist of FFA2/GPR43 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with FFA2/GPR43 . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

TUG-1375は、以前に開示されたFFA2アゴニストの中心ピロリジンコアをチアゾリジンコアで生体異性体置換する一連の化学反応によって合成されます 。 合成には、チアゾリジンコアの2位と3位の両方での修飾が含まれます 。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。

工業生産方法

This compoundの工業生産方法は、入手可能な文献には明示的に記載されていません。 通常、研究室で制御された条件下で製造され、高純度と安定性を確保しています .

化学反応の分析

反応の種類

TUG-1375は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬と条件は、入手可能な文献には明示的に記載されていません。 このような反応の典型的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 生成物の詳細情報は、公表されていません .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Propionate: An endogenous ligand for FFA2.

Acetate: Another endogenous ligand for FFA2.

Butyrate: A short-chain fatty acid that activates FFA2.

Uniqueness

TUG-1375 is unique due to its high potency, reduced lipophilicity, and favorable pharmacokinetic properties compared to other FFA2 agonists . It has significantly increased potency (7-fold in a cAMP assay) and reduced lipophilicity (50-fold reduced clogP) relative to the pyrrolidine lead structure .

特性

IUPAC Name |

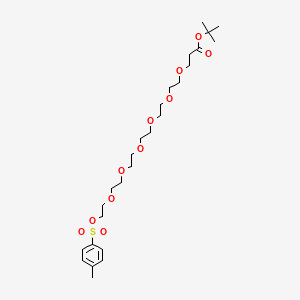

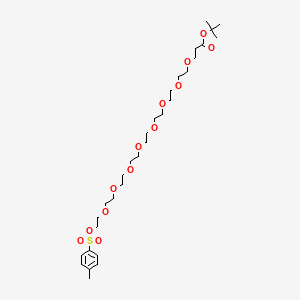

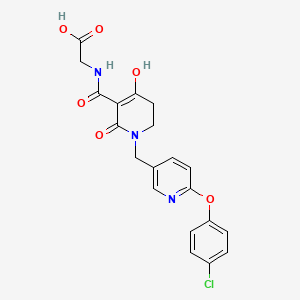

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

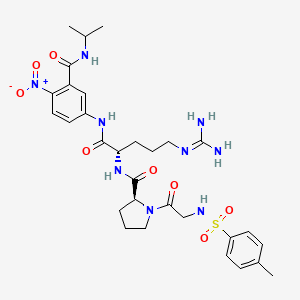

![(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B611448.png)